molecular formula C31H33ClFN5O11 B12454771 Bis(fumaric acid); sapitinib

Bis(fumaric acid); sapitinib

Cat. No.: B12454771
M. Wt: 706.1 g/mol
InChI Key: LSXKPHWAKWZIKV-UHFFFAOYSA-N
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Description

Bis(fumaric acid); sapitinib is a compound that combines the properties of fumaric acid and sapitinib. Fumaric acid is an organic compound that is widely used in the chemical industry, while sapitinib is a tyrosine kinase inhibitor that targets the epidermal growth factor receptor (EGFR) family. Sapitinib has shown promise in treating various cancers by inhibiting cellular proliferation driven by EGFR .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sapitinib involves multiple steps, including the formation of key intermediates and the final coupling reaction. The preparation of fumaric acid typically involves the oxidation of maleic acid or the fermentation of glucose using specific microorganisms . Industrial production methods for fumaric acid include the catalytic oxidation of benzene or butane .

Chemical Reactions Analysis

Scientific Research Applications

Comparison with Similar Compounds

Sapitinib is similar to other tyrosine kinase inhibitors such as gefitinib and lapatinib. it is unique in its ability to inhibit multiple members of the EGFR family, making it potentially more effective against a broader range of cancers . Other similar compounds include neratinib and erlotinib, which also target the EGFR family but have different selectivity profiles .

Conclusion

Bis(fumaric acid); sapitinib is a compound with significant potential in both industrial and medical applications. Its ability to inhibit the EGFR family and its use in the production of bio-based products make it a valuable compound for further research and development.

Properties

Molecular Formula

C31H33ClFN5O11

Molecular Weight

706.1 g/mol

IUPAC Name

but-2-enedioic acid;2-[4-[4-(3-chloro-2-fluoroanilino)-7-methoxyquinazolin-6-yl]oxypiperidin-1-yl]-N-methylacetamide

InChI

InChI=1S/C23H25ClFN5O3.2C4H4O4/c1-26-21(31)12-30-8-6-14(7-9-30)33-20-10-15-18(11-19(20)32-2)27-13-28-23(15)29-17-5-3-4-16(24)22(17)25;2*5-3(6)1-2-4(7)8/h3-5,10-11,13-14H,6-9,12H2,1-2H3,(H,26,31)(H,27,28,29);2*1-2H,(H,5,6)(H,7,8)

InChI Key

LSXKPHWAKWZIKV-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)CN1CCC(CC1)OC2=C(C=C3C(=C2)C(=NC=N3)NC4=C(C(=CC=C4)Cl)F)OC.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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